molecular formula C12H11N5O2S B2831470 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1297612-99-7

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2831470
CAS No.: 1297612-99-7
M. Wt: 289.31
InChI Key: DYVCKZXQXNCKDJ-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-14-11(19-17-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-20-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVCKZXQXNCKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the oxadiazole, pyrazole, and thiophene moieties using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its diverse functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings could play a role in binding to active sites, while the thiophene ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features are best contextualized against structurally related molecules:

Compound Name / ID (Source) Key Structural Features Biological Activity Key Differences
Target Compound Pyrazole-thiophene core, oxadiazole-carboxamide side chain Not explicitly stated (inferred: potential protease inhibition or kinase modulation) Reference compound for comparison
Compound 45 () Benzamide core with oxadiazole-thioether and pyridinylaminoethyl substituents Anticancer, antiviral (patented for thrombotic events and viral infections) Replaces pyrazole-thiophene with benzamide; introduces thioether linkage
Compound 12 () Triazol-3-amine core with thiophen-2-ylmethyl and pyrazole substituents Potential SARS-CoV-2 main protease ligand (computational study) Triazole instead of pyrazole; lacks oxadiazole
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl} () Piperidine-linked oxadiazole-pyridine scaffold Toxicological profile: skin/eye irritation, respiratory toxicity Pyridine-piperidine core instead of pyrazole-thiophene
Compound 17b () Cephalosporin-oxadiazole hybrid Anti-tubercular (selective for non-replicating M. tuberculosis) β-lactam antibiotic core; distinct mechanism of action

Physicochemical Properties

  • Molecular Weight : Estimated ~300–350 g/mol (based on formula C₁₃H₁₂N₄O₂S). Comparable to ’s oxadiazole-pyridine derivative (365.40 g/mol) .
  • Polarity : The oxadiazole and carboxamide groups enhance hydrophilicity, contrasting with Compound 45 () , which incorporates a lipophilic thioether .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This compound features a unique structural motif that combines oxadiazole and pyrazole rings, which are known for their diverse pharmacological properties. This article reviews the current understanding of its biological activity, supported by recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₂S
Molecular Weight293.34 g/mol
CAS Number[Not available]
IUPAC NameThis compound

The presence of the 3-methyl-1,2,4-oxadiazole moiety is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Various studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains. A study demonstrated that certain oxadiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) strains .

Anticancer Properties

Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation. A derivative similar to our compound was reported to have an IC50 value of approximately 92.4 µM against various cancer cell lines, including breast and lung cancers . The structural characteristics of the oxadiazole ring are believed to enhance its interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been associated with anti-inflammatory activities. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell wall synthesis in bacteria or signaling pathways in cancer cells.
  • Receptor Interaction : It may interact with specific receptors or proteins that modulate inflammatory responses or cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial and anticancer activities. Compounds demonstrated promising results against both bacterial strains and cancer cell lines .
  • Microwave-Assisted Synthesis : Research has shown that microwave-assisted synthesis methods yield bioactive compounds more efficiently than traditional methods, potentially enhancing their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

  • Methodology :

  • Multi-step synthesis typically involves coupling pyrazole-carboxylic acid derivatives with oxadiazole intermediates. Key steps include:
  • Cyclocondensation : Formation of the oxadiazole ring using precursors like thiosemicarbazides under reflux in ethanol or DMF .
  • Nucleophilic substitution : Reaction of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with pyrazole intermediates in the presence of K₂CO₃ or NaH in aprotic solvents (e.g., DMF) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yields >70% .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and oxadiazole rings. Key signals include:
  • Pyrazole C-5 carbonyl at ~160 ppm (¹³C) .
  • Oxadiazole methyl group at ~2.3 ppm (¹H) .
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ are used to verify molecular weight .
  • X-ray crystallography : Resolves bond angles and torsional strain in the oxadiazole-pyrazole linkage .

Q. What solvent systems improve solubility for in vitro assays?

  • Data :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for cell-based assays
Ethanol~20Limited for hydrophobic tests
Acetonitrile~30Useful in HPLC purification
  • Reference : Similar pyrazole-oxadiazole derivatives show solubility trends dependent on substituent polarity .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • SAR Insights :

  • Oxadiazole substituents : 3-Methyl enhances metabolic stability compared to phenyl analogs .
  • Thiophene position : 2-Thienyl improves binding affinity to kinase targets vs. 3-thienyl .
  • Pyrazole N-methylation : Reduces cytotoxicity in non-target cells by ~40% .
    • Experimental Design : Systematic substitution at the pyrazole C-3 and oxadiazole C-5 positions, followed by enzymatic inhibition assays (e.g., COX-2, EGFR) .

Q. What computational strategies predict binding modes with therapeutic targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases using PDB structures (e.g., 1M17 for EGFR).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Findings : The oxadiazole moiety forms H-bonds with Lys721 (EGFR), while thiophene engages in π-π stacking .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 5 µM vs. 20 µM in MCF-7 cells).

  • Root cause : Variability in assay conditions (e.g., serum concentration, incubation time).
  • Resolution : Standardize protocols using CLSI guidelines and validate with positive controls (e.g., doxorubicin) .

Q. What strategies mitigate toxicity in preclinical models?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group to reduce hepatotoxicity .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots .
    • Data : Methylation of the pyrazole ring decreases Ames test mutagenicity by 60% .

Key Challenges & Future Directions

  • Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) resolves co-eluting thiophene byproducts .
  • Emerging Applications : Photodynamic therapy (PDT) via thiophene-mediated ROS generation and factor Xa inhibition for anticoagulation .

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